4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
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Overview
Description
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, which can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the propynyl group: This can be accomplished through a Sonogashira coupling reaction, where the pyrazole is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the alkyne to an alkene or alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂/Pd) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃), sodium methoxide (NaOMe), or primary amines (RNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may be used in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromophenyl and propynyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-pyrazole: Lacks the bromine and propynyl groups, which may result in different chemical and biological properties.
4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which could affect reactivity and biological activity.
4-(4-Bromophenyl)-1H-pyrazole: Lacks the propynyl group, which may influence its chemical behavior and applications.
Uniqueness
The presence of both the bromophenyl and propynyl groups in 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole makes it unique compared to other pyrazole derivatives. These groups can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H9BrN2 |
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Molecular Weight |
261.12 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1-prop-2-ynylpyrazole |
InChI |
InChI=1S/C12H9BrN2/c1-2-7-15-9-11(8-14-15)10-3-5-12(13)6-4-10/h1,3-6,8-9H,7H2 |
InChI Key |
QZMABMJODIYURA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=C(C=N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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